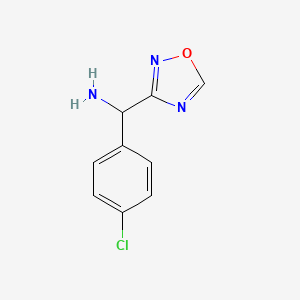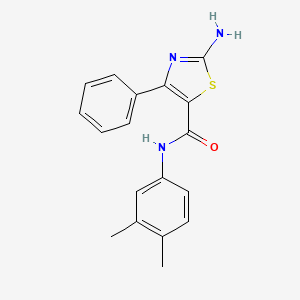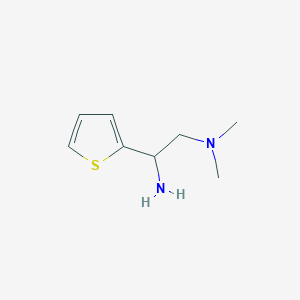
2-Methylthio-6-phenylpyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthio-6-phenylpyrimidine-4,5-diamine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-6-phenylpyrimidine-4,5-diamine typically involves the reaction of 2,4-dichloro-6-phenylpyrimidine with a methylthiolating agent under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthio-6-phenylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4 and 5 positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-Methylthio-6-phenylpyrimidine-4,5-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methylthio-6-phenylpyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with similar structural features.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: A related compound used in the synthesis of catalysts.
Uniqueness
2-Methylthio-6-phenylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group and diamine functionality contribute to its versatility in various chemical reactions and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H12N4S |
|---|---|
Poids moléculaire |
232.31 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-phenylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H12N4S/c1-16-11-14-9(8(12)10(13)15-11)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H2,13,14,15) |
Clé InChI |
PXIKNKUQOHPORY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=C(C(=N1)N)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide](/img/structure/B12119013.png)

![3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12119035.png)


![ethyl [(2Z)-2-{[(2E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12119058.png)

![2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-](/img/structure/B12119066.png)

![(2-Thienylmethyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12119073.png)

![6-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119089.png)
![3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12119091.png)
